Sodium Cyanide: A Comprehensive Technical Guide for Laboratory Applications
Sodium Cyanide: A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and safety considerations for the use of sodium cyanide (NaCN) in a laboratory setting. All quantitative data is presented in structured tables for ease of reference, and detailed methodologies for key experiments are provided. Visual diagrams generated using the DOT language illustrate critical signaling pathways and experimental workflows.
Core Chemical and Physical Properties
Sodium cyanide is a white, water-soluble solid inorganic compound with the formula NaCN.[1][2] It is a highly toxic salt of sodium and hydrocyanic acid.[3] Due to its reaction with moisture in the air, it may have a faint, bitter almond-like odor, which is characteristic of the hydrogen cyanide gas being produced.[3] However, the ability to detect this odor is a genetic trait, and its absence is not an indicator of safety.[2][3]
Table 1: Physical and Chemical Properties of Sodium Cyanide
| Property | Value | References |
| Chemical Formula | NaCN | [3][4] |
| Molar Mass | 49.0072 g/mol | [2] |
| Appearance | White crystalline solid or powder | [1][3] |
| Odor | Odorless when dry; faint, bitter almond-like when moist | [2][3] |
| Density | 1.5955 g/cm³ | [2] |
| Melting Point | 563.7 °C (1,046.7 °F) | [1][3] |
| Boiling Point | 1,496 °C (2,725 °F) | [1][2] |
| Solubility in Water | 48.15 g/100 mL (10 °C)63.7 g/100 mL (25 °C) | [2] |
| Solubility in other solvents | Soluble in ammonia, methanol, ethanol (B145695).Very slightly soluble in dimethylformamide, SO₂.Insoluble in dimethyl sulfoxide. | [2] |
| pH | Aqueous solution is strongly alkaline | [3][5] |
Reactivity and Chemical Behavior
Sodium cyanide is a moderately strong base and a potent nucleophile, making it a versatile reagent in organic synthesis.[2] Its reactivity is largely dictated by the cyanide anion (CN⁻).
-
Reaction with Acids: Sodium cyanide reacts rapidly with acids, even weak acids like carbon dioxide in the air, to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2][5][6] This is a significant hazard associated with the handling of cyanide salts.[2]
-
NaCN + H⁺ → HCN + Na⁺[2]
-
-
Hydrolysis: As a salt of a weak acid (HCN) and a strong base (NaOH), sodium cyanide hydrolyzes in water to produce hydrogen cyanide and hydroxide (B78521) ions, resulting in an alkaline solution.[2][5]
-
CN⁻ + H₂O ⇌ HCN + OH⁻[5]
-
-
Nucleophilic Substitution: The cyanide ion is an excellent nucleophile and readily participates in SN2 reactions with alkyl halides to form nitriles.[5][7] This reaction is fundamental in organic synthesis for extending carbon chains.[7]
-
R-X + NaCN → R-CN + NaX[5]
-
-
Complexation with Metals: Cyanide has a high affinity for metals, forming stable complexes.[1][2] This property is exploited in applications such as gold mining and electroplating.[1][2]
Mechanism of Toxicity: Inhibition of Cellular Respiration
Sodium cyanide is a potent and rapidly acting poison that functions as a metabolic inhibitor.[2][8] Its toxicity stems from its ability to inhibit cellular respiration by targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[2][9][10]
The cyanide ion binds to the ferric (Fe³⁺) ion in the heme a₃ component of cytochrome c oxidase.[10] This binding prevents the transfer of electrons from cytochrome c to oxygen, the final electron acceptor in the electron transport chain.[9] As a result, oxidative phosphorylation is halted, leading to a rapid decrease in ATP production and a shift to anaerobic metabolism, causing lactic acidosis.[2][9] The inability of cells to utilize oxygen results in histotoxic hypoxia.[10]
Caption: Inhibition of the Electron Transport Chain by Cyanide.
Laboratory Safety and Handling
Sodium cyanide is acutely toxic and requires strict adherence to safety protocols.[11][12][13]
Table 2: Toxicity Data for Sodium Cyanide
| Metric | Value | Species | Route | References |
| LD₅₀ | 8 mg/kg | Rat | Oral | [2] |
| LD₅₀ | 4 mg/kg | Sheep | Oral | [2] |
| LD₅₀ | 15 mg/kg | Mammal | Oral | [2] |
| Probable Oral Lethal Dose (Human) | < 5 mg/kg | Human | Oral | [6] |
| IDLH (Immediately Dangerous to Life or Health) | 25 mg/m³ (as CN) | Human | Inhalation | [2][6] |
Personal Protective Equipment (PPE)
-
Gloves: Double gloving with nitrile gloves is recommended.[14][15]
-
Eye Protection: Chemical safety goggles and a face shield should be worn, especially when there is a splash hazard.[12][16]
-
Lab Coat: A lab coat, preferably flame-resistant, that is fully buttoned with sleeves of sufficient length is required.[14][15]
-
Clothing: Long pants and closed-toe shoes are mandatory.[14]
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood.[11][12][14] A respirator may be required for emergency situations.[13]
Handling and Storage
-
Designated Area: All work with sodium cyanide must be performed in a designated area, such as a chemical fume hood.[16][17]
-
Weighing: When weighing solid sodium cyanide, follow "Safe Weighing of Toxic Powders" procedures, which may involve using a balance enclosure or performing the weighing within a fume hood.[17]
-
Storage: Store in a cool, dry, well-ventilated, and secured location.[11][12] Keep containers tightly closed and separated from acids, water, and strong oxidizing agents.[11][12][18]
-
Transport: When transporting, use sealed, shatter-resistant primary containers and a secondary container.[16][19]
Spill and Emergency Procedures
-
Small Spills (in fume hood):
-
Large Spills or Spills Outside a Fume Hood:
-
Exposure:
-
Inhalation: Move the person to fresh air immediately and seek emergency medical attention.[6][14]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[6][12] Seek immediate medical attention.[6]
-
Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower lids.[12] Seek immediate medical attention.[12]
-
Ingestion: Seek immediate medical attention.[12]
-
Waste Disposal
-
Sodium cyanide and all materials contaminated with it are considered acutely toxic hazardous waste (P-listed).[14][16]
-
Collect all cyanide-containing waste in clearly labeled, dedicated, and sealed containers.[11][16]
-
Never mix cyanide waste with acidic waste.[6]
-
Follow institutional and regulatory guidelines for hazardous waste disposal.[11][14]
Experimental Protocols
The following are detailed methodologies for common laboratory experiments involving sodium cyanide.
Protocol 1: Synthesis of Benzyl (B1604629) Cyanide via Nucleophilic Substitution
This protocol describes the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide.[1][3][20]
Materials:
-
5-L round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Water bath
-
Sodium cyanide (powdered, 96-98% pure), 500 g (10 moles)
-
Water, 450 cc
-
Benzyl chloride, 1 kg (8 moles)
-
95% Ethanol, 1 kg
-
Claisen distilling flask
Procedure:
-
In the 5-L round-bottom flask, combine 500 g of powdered sodium cyanide and 450 cc of water.
-
Warm the mixture on a water bath to dissolve the sodium cyanide.
-
In a separate container, mix 1 kg of benzyl chloride with 1 kg of 95% ethanol.
-
Add the benzyl chloride/ethanol mixture to the sodium cyanide solution through the separatory funnel over a period of 30-45 minutes.
-
Heat the reaction mixture under reflux on a steam bath for four hours.
-
Cool the mixture and filter with suction to remove the precipitated sodium chloride. Wash the salt with a small amount of ethanol.
-
Distill off as much ethanol as possible from the filtrate on a steam bath.
-
Cool the residual liquid, filter if necessary, and separate the layer of benzyl cyanide.
-
Purify the crude benzyl cyanide by distillation under reduced pressure in a Claisen flask. Collect the fraction at 115-120°C/10 mm Hg or 135-140°C/38 mm Hg.[1]
Caption: Workflow for the Synthesis of Benzyl Cyanide.
Protocol 2: Strecker Synthesis of α-Amino Acids
The Strecker synthesis is a method for producing α-amino acids from an aldehyde, ammonia, and cyanide.[9][12][21]
General Reaction Scheme:
-
Formation of an imine from an aldehyde and ammonia.
-
Nucleophilic addition of cyanide to the imine to form an α-aminonitrile.
-
Hydrolysis of the α-aminonitrile to yield the α-amino acid.
Materials:
-
Aldehyde (R-CHO)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Aqueous acid (for hydrolysis)
-
Reaction vessel with a stirrer
Procedure:
-
In a suitable reaction vessel, combine the aldehyde, ammonium chloride, and sodium cyanide in an appropriate solvent. The reaction is often carried out in aqueous ammonia.
-
Stir the mixture to allow for the formation of the α-aminonitrile. The reaction progress can be monitored by techniques such as TLC or NMR.
-
Once the formation of the α-aminonitrile is complete, the reaction mixture is subjected to hydrolysis. This is typically achieved by heating with a strong aqueous acid (e.g., HCl).
-
The hydrolysis converts the nitrile group to a carboxylic acid, and the amino group is protonated.
-
The final α-amino acid is isolated and purified from the reaction mixture, which may involve neutralization and crystallization.
Caption: Logical Flow of the Strecker Amino Acid Synthesis.
Protocol 3: Preparation of a Standard Sodium Cyanide Solution
This protocol outlines the preparation of a standard solution of sodium cyanide for analytical purposes.[13][16][18]
Materials:
-
Reagent-grade sodium cyanide (NaCN), dried
-
10M Sodium hydroxide (NaOH) solution (Ionic Strength Adjuster - ISA)
-
Deionized or distilled water
-
1000 mL volumetric flask
-
Analytical balance
Procedure:
-
In a fume hood, carefully weigh 1.88 grams of dry, reagent-grade NaCN.[18]
-
To a 1000 mL volumetric flask, add approximately 500 mL of deionized water.
-
Add 10 mL of 10M NaOH solution (ISA) to the volumetric flask.[13][18]
-
Quantitatively transfer the weighed NaCN to the volumetric flask.
-
Gently swirl the flask to dissolve the solid completely.
-
Once dissolved, dilute the solution to the 1000 mL mark with deionized water.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
Store the standard solution in a tightly sealed plastic bottle, clearly labeled with the contents, concentration (1000 ppm CN⁻), preparation date, and appropriate hazard warnings. Prepare fresh weekly.[13][18]
Conclusion
Sodium cyanide is a valuable and versatile reagent in the laboratory, particularly in organic synthesis and as a metabolic inhibitor for research purposes. Its utility is, however, matched by its extreme toxicity. A thorough understanding of its chemical properties, reactivity, and mechanism of action, coupled with strict adherence to safety protocols for handling, storage, and disposal, is paramount for its safe and effective use. The protocols and information provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with sodium cyanide responsibly and safely. Always consult the specific Safety Data Sheet (SDS) and institutional safety guidelines before initiating any work with this compound.[11][13][21]
References
- 1. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]
- 2. uwindsor.ca [uwindsor.ca]
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- 4. acs.org [acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uh.edu [uh.edu]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. research.wayne.edu [research.wayne.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mantech-inc.com [mantech-inc.com]
- 14. uvic.ca [uvic.ca]
- 15. researchgate.net [researchgate.net]
- 16. ncei.noaa.gov [ncei.noaa.gov]
- 17. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. uthsc.edu [uthsc.edu]
- 20. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 21. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
